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Compound of Interest

Compound Name: 4-Phenoxyisoquinoline

Cat. No.: B15067511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step guide for the synthesis of key intermediates of

Roxadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. The described

synthetic pathway commences with the readily available starting material, 4-phenoxyphenol,

and proceeds through a series of chemical transformations to yield the core isoquinoline

structure of Roxadustat. The protocols provided are based on established literature procedures

and are intended for research and development purposes.

Synthetic Pathway Overview
The synthesis of the key Roxadustat intermediate, methyl 4-hydroxy-1-methyl-7-

phenoxyisoquinoline-3-carboxylate, from 4-phenoxyphenol can be conceptualized in the

following workflow:

4-Phenoxyphenol Step 1: Acetylation

 Acetic anhydride,
Triethylamine, DCM 4-Phenoxyphenyl acetate

(Compound I) Step 2: Fries Rearrangement

 Aluminum chloride,
Chlorobenzene 2-Hydroxy-5-phenoxyacetophenone

(Compound II) Step 3: Condensation

 Methyl carbazate,
Acetonitrile Hydrazone Intermediate

(Compound III) Step 4: Oxidative Cyclization

 Lead tetraacetate,
THF Diazo Intermediate

(Compound IV) Step 5: Isoquinoline Formation

 Glycine methyl ester,
Boron trifluoride etherate 

Methyl 4-hydroxy-1-methyl-7-
phenoxyisoquinoline-3-carboxylate

(Key Intermediate A)

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of a key Roxadustat intermediate.
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Step 1: Synthesis of 4-Phenoxyphenyl acetate
(Compound I)
Reaction Scheme:

4-Phenoxyphenol is acetylated using acetic anhydride in the presence of triethylamine to yield

4-phenoxyphenyl acetate.

Materials and Reagents:

Reagent
Molar Mass (
g/mol )

Quantity (g) Moles (mol) Volume (mL)

4-

Phenoxyphenol
186.21 25.0 0.134 -

Acetic anhydride 102.09 27.36 0.268 25.3

Triethylamine 101.19 27.12 0.268 37.4

Dichloromethane

(DCM)
- - - 150

Water - - - As needed

Brine - - - As needed

Anhydrous

sodium sulfate
- - - As needed

Procedure:

To a three-necked flask, add 4-phenoxyphenol (25.0 g, 0.134 mol) and dichloromethane (150

mL).

Stir the mixture until the solid dissolves completely.

Add triethylamine (27.12 g, 0.268 mol) to the solution and cool the flask in an ice bath to 0

°C.
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Slowly add acetic anhydride (27.36 g, 0.268 mol) dropwise, maintaining the internal

temperature below 10 °C.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature overnight.

Filter the reaction mixture and wash the collected solid with dichloromethane.

Wash the organic phase successively with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain Compound I as a pale yellow liquid.[1]

Expected Yield: Quantitative.

Step 2: Synthesis of 2-Hydroxy-5-phenoxyacetophenone
(Compound II)
Reaction Scheme:

4-Phenoxyphenyl acetate undergoes a Fries rearrangement in the presence of aluminum

chloride to yield 2-hydroxy-5-phenoxyacetophenone.[2]

Materials and Reagents:
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Reagent
Molar Mass (
g/mol )

Quantity (g) Moles (mol) Volume (mL)

4-Phenoxyphenyl

acetate

(Compound I)

228.24 6.4 0.028 -

Aluminum

chloride
133.34 7.55 0.057 -

Chlorobenzene - - - 8

2N Hydrochloric

acid
- - - As needed

Ethyl acetate - - - As needed

Water - - - As needed

Brine - - - As needed

Anhydrous

sodium sulfate
- - - As needed

Procedure:

In a reaction flask, combine 4-phenoxyphenyl acetate (6.4 g, 28.3 mmol) and chlorobenzene

(8 mL).

Stir the mixture well and add aluminum trichloride (7.55 g, 56.6 mmol) in portions.

Heat the mixture to reflux and monitor the reaction until the starting material is consumed

(e.g., by TLC).

Cool the reaction to room temperature and carefully quench by the slow addition of 2N

hydrochloric acid.

Add ethyl acetate and transfer the mixture to a separatory funnel.

Wash the organic phase sequentially with 2N HCl, water, and brine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15067511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.

Purify the residue by column chromatography to obtain Compound II.[1]

Expected Yield: Not specified in the source.

Step 3: Synthesis of the Hydrazone Intermediate
(Compound III)
Reaction Scheme:

2-Hydroxy-5-phenoxyacetophenone is condensed with methyl carbazate to form the

corresponding hydrazone.

Materials and Reagents:

Reagent
Molar Mass (
g/mol )

Quantity (g) Moles (mol) Volume (mL)

2-Hydroxy-5-

phenoxyacetoph

enone

(Compound II)

228.24 4.5 0.0197 -

Methyl carbazate 90.08 1.78 0.0197 -

Acetonitrile - - - 30

Ethanol - - - As needed

Procedure:

To a reaction flask, add 2-hydroxy-5-phenoxyacetophenone (4.5 g, 19.72 mmol) and

acetonitrile (30 mL).

Stir the mixture well and add methyl carbazate (1.78 g, 19.72 mmol).

Heat the mixture to reflux until the starting material (Compound II) is consumed.
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Cool the reaction to room temperature and remove the solvent under reduced pressure.

Recrystallize the solid residue from ethanol to obtain Compound III as a white solid.[1]

Expected Yield: Not specified in the source.

Step 4: Synthesis of the Diazo Intermediate (Compound
IV)
Reaction Scheme:

The hydrazone intermediate is oxidized with lead tetraacetate to form a diazo compound, which

is a precursor for the isoquinoline ring.

Materials and Reagents:

Reagent
Molar Mass (
g/mol )

Quantity (g) Moles (mol) Volume (mL)

Hydrazone

(Compound III)
~300.32 2.1 0.007 -

Lead

tetraacetate
443.38 6.21 0.014 -

Tetrahydrofuran

(THF)
- - - 15

Procedure:

In a reaction flask, dissolve the hydrazone intermediate (Compound III) (2.1 g, 7.0 mmol) in

THF (15 mL).

While stirring at room temperature, add lead tetraacetate (6.21 g, 14.0 mmol) in portions.

Continue stirring the reaction mixture overnight after the addition is complete.

Filter the mixture and wash the solid with THF.
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Remove the THF from the filtrate under reduced pressure.

Purify the residue by column chromatography to yield Compound IV as a white solid.[1]

Expected Yield: Not specified in the source.

Step 5: Synthesis of Methyl 4-hydroxy-1-methyl-7-
phenoxyisoquinoline-3-carboxylate (Key Intermediate A)
Reaction Scheme:

The diazo intermediate undergoes a cyclization reaction with glycine methyl ester in the

presence of a Lewis acid to form the final key intermediate.

Materials and Reagents:

Reagent
Molar Mass (
g/mol )

Quantity (g) Moles (mol) Volume (mL)

Diazo

Intermediate

(Compound IV)

~298.3 1.6 0.0054 -

Glycine methyl

ester

hydrochloride

125.55 1.5 0.012 -

Triethylamine 101.19 - - 4

Toluene - - - 30

Boron trifluoride

etherate in THF
- - - 0.5

Procedure:

In a reaction flask, suspend glycine methyl ester hydrochloride (1.5 g, 12.0 mmol) in toluene

(30 mL).
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Add triethylamine (4 mL) and stir the mixture at room temperature overnight.

Filter the mixture and transfer the filtrate to another reaction flask.

Add the diazo intermediate (Compound IV) (1.6 g, ~5.4 mmol) to the filtrate.

Cool the reaction mixture to 0 °C and add a tetrahydrofuran solution of boron trifluoride

etherate (0.5 mL).

Allow the reaction to stir at room temperature overnight.

The reaction mixture containing the final product can then be worked up and purified as

necessary.[1]

Expected Yield: Not specified in the source.

Summary of Quantitative Data
Step

Intermediat
e Name

Starting
Material (g)

Product (g) Yield (%) Purity

1

4-

Phenoxyphen

yl acetate

25.0 - - -

2

2-Hydroxy-5-

phenoxyacet

ophenone

6.4 - - -

3
Hydrazone

Intermediate
4.5 - - -

4
Diazo

Intermediate
2.1 - - -

5

Key

Intermediate

A

1.6 - - -
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Note: The provided protocols are based on patent literature, which often omits explicit yield and

purity data for each step. The quantities listed are as reported in the source. Researchers

should optimize these conditions and determine yields and purity as part of their experimental

work.

Logical Relationship Diagram
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Caption: Logical progression of intermediates in the synthesis of the key Roxadustat

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15067511?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/CN109776415B/en
https://patents.google.com/patent/CN109776415B/en
https://en.wikipedia.org/wiki/Fries_rearrangement
https://www.benchchem.com/product/b15067511#step-by-step-guide-to-synthesizing-roxadustat-intermediates
https://www.benchchem.com/product/b15067511#step-by-step-guide-to-synthesizing-roxadustat-intermediates
https://www.benchchem.com/product/b15067511#step-by-step-guide-to-synthesizing-roxadustat-intermediates
https://www.benchchem.com/product/b15067511#step-by-step-guide-to-synthesizing-roxadustat-intermediates
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15067511?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15067511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15067511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

